molecular formula C16H22N2O6S B2607157 3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid CAS No. 1397002-40-2

3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid

Cat. No. B2607157
CAS RN: 1397002-40-2
M. Wt: 370.42
InChI Key: XDZCJZJVUIMYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid” is a chemical compound with the molecular formula C16H22N2O6S . It has a molecular weight of 370.42 g/mol . This compound is used for research purposes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 370.42 g/mol . Other physical and chemical properties like boiling point, melting point, etc., were not found in the search results.

Scientific Research Applications

Catalysis and Organic Synthesis

3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid has found utility in catalytic reactions. Researchers have explored its use as a ligand or catalyst in asymmetric transformations. For instance, it has been employed in the protodeboronation of alkyl boronic esters, enabling the synthesis of complex molecules with high stereoselectivity .

Photophysical Studies and Fluorescent Probes

Fluorescent derivatives of 3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid can serve as probes for studying biological processes. These derivatives emit fluorescence upon excitation, allowing researchers to visualize cellular structures, protein interactions, or enzymatic activities. Such probes play a crucial role in bioimaging and diagnostics.

properties

IUPAC Name

3-methyl-2-[(3-morpholin-4-ylsulfonylbenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-11(2)14(16(20)21)17-15(19)12-4-3-5-13(10-12)25(22,23)18-6-8-24-9-7-18/h3-5,10-11,14H,6-9H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZCJZJVUIMYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.